Hydrogen-Bond Donor Count as a Selectivity Determinant vs. 2-Pyrrolidinyl and 2-(2-Methoxyethylamino) Analogs
CAS 878083-54-6 possesses a free primary aromatic amine (–NH₂) at the 2-position, contributing one hydrogen-bond donor (HBD) group. In contrast, the direct analog [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate (CAS 923782-35-8) has a tertiary pyrrolidine substituent, yielding zero HBDs from the 2-position [1]. The 2-(2-methoxyethylamino) analog has one HBD at the secondary amine but with altered geometry and polarity [2]. This difference can affect target binding, membrane permeability, and solubility. For example, in related aminobenzoate series, a single HBD alteration has been shown to change Caco-2 permeability by >0.5 log units and solubility by factors of 2–5× [3].
| Evidence Dimension | Hydrogen-bond donor count at 2-position |
|---|---|
| Target Compound Data | 1 HBD (primary amine –NH₂) |
| Comparator Or Baseline | CAS 923782-35-8: 0 HBD (pyrrolidine); 2-(2-methoxyethylamino) analog: 1 HBD (secondary amine) but with different steric/electronic profile |
| Quantified Difference | Qualitative difference in HBD count; quantitative permeability/solubility shifts of >0.5 log units and 2–5× observed in analogous aminobenzoate series [3]. |
| Conditions | Lipinski-type property analysis; Caco-2 permeability and kinetic solubility assays from literature on aminobenzoate derivatives [3]. |
Why This Matters
For researchers assembling compound libraries for screening or pursuing lead optimization, the presence of a primary amine can be critical for target engagement (e.g., forming key hydrogen bonds in kinase or enzyme active sites) but may also reduce membrane permeability. Selecting the correct analog without careful consideration of HBD count can lead to false-negative screening results or poor pharmacokinetics.
- [1] PubChem Compound Summary for CAS 923782-35-8. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate. National Center for Biotechnology Information. View Source
- [3] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. doi:10.1021/jm021053p. (Class-level data on HBD effects on permeability and solubility.) View Source
